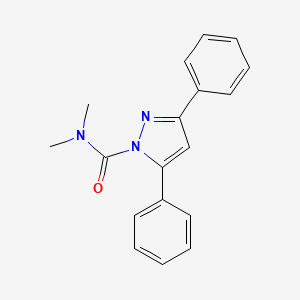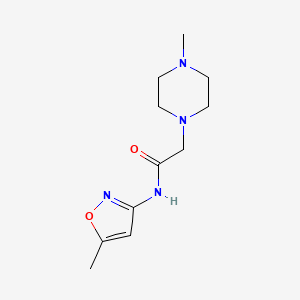![molecular formula C18H24N4O3 B5631530 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine, also known as TBP, is a compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. TBP is a synthetic compound that is primarily used in laboratory experiments, and its mechanism of action and physiological effects have been the focus of several studies.
Mécanisme D'action
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine acts as an agonist for the 5-HT1A receptor, which means that it activates the receptor and produces a response. The activation of the 5-HT1A receptor by 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This, in turn, leads to the activation of potassium channels and the hyperpolarization of the cell membrane. The hyperpolarization of the cell membrane leads to the inhibition of neuronal firing and the reduction of neurotransmitter release.
Biochemical and Physiological Effects:
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are thought to be mediated by the activation of the 5-HT1A receptor and the subsequent modulation of neurotransmitter release. 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors and enzymes.
Orientations Futures
There are several future directions for research on 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine. One area of interest is the development of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the potential use of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine as a therapeutic agent for these disorders warrants further investigation.
Méthodes De Synthèse
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with piperazine and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is typically around 60-70%, and the compound can be purified by recrystallization.
Applications De Recherche Scientifique
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been used in scientific research mainly as a ligand for the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of mood, anxiety, and stress. 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have high affinity and selectivity for the 5-HT1A receptor, making it a useful tool for studying the receptor's function.
Propriétés
IUPAC Name |
2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-23-15-12-17(25-3)16(24-2)11-14(15)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFWUGWVZRZJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=NC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)

![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631469.png)

![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631503.png)
![N-(3-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631523.png)
![3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5631524.png)
![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
